4-(1-(Pyrrolidin-1-yl)ethyl)piperidine

説明

4-(1-(Pyrrolidin-1-yl)ethyl)piperidine is a useful research compound. Its molecular formula is C11H22N2 and its molecular weight is 182.31 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

4-(1-(Pyrrolidin-1-yl)ethyl)piperidine, a compound with notable structural characteristics, has garnered attention in recent years for its diverse biological activities. This article aims to synthesize available research findings and case studies focusing on its biological activity, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

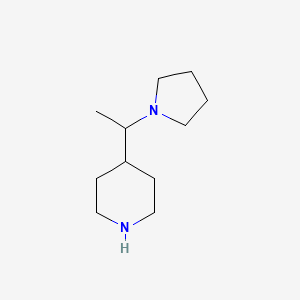

This compound is a piperidine derivative featuring a pyrrolidine moiety. Its chemical structure can be represented as follows:

This compound exhibits properties that make it suitable for various biological applications, particularly in antimicrobial and anti-inflammatory contexts.

The biological activity of this compound is primarily attributed to its interaction with specific biological targets, including enzymes and receptors involved in cellular signaling pathways. The following mechanisms have been identified:

- Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in metabolic pathways, leading to reduced cellular proliferation in certain cancer cell lines .

- Receptor Modulation : It interacts with neurotransmitter receptors, potentially influencing neurochemical signaling and exhibiting analgesic properties.

Antimicrobial Activity

Numerous studies have focused on the antimicrobial properties of this compound. It has demonstrated significant activity against both Gram-positive and Gram-negative bacteria. Notable findings include:

- Minimum Inhibitory Concentration (MIC) values indicating potent antibacterial effects:

| Bacterial Strain | MIC (mg/mL) |

|---|---|

| Staphylococcus aureus | 0.0039 |

| Escherichia coli | 0.025 |

| Candida albicans | 3.125 |

Anti-inflammatory Effects

Research indicates that this compound may also exhibit anti-inflammatory properties by modulating cytokine production and inhibiting inflammatory pathways .

Case Studies

Case Study 1: Antimicrobial Efficacy

In a controlled study, researchers synthesized various piperidine derivatives, including this compound, and assessed their antimicrobial efficacy. The compound was found to significantly inhibit the growth of multiple bacterial strains, showcasing its potential as a therapeutic agent against infections caused by resistant bacteria .

Case Study 2: Neuroprotective Effects

Another study investigated the neuroprotective effects of this compound in an animal model of neurodegeneration. The results suggested that it could reduce neuronal apoptosis and improve cognitive function, indicating its potential use in treating neurodegenerative diseases .

Pharmacokinetics

The pharmacokinetic profile of this compound suggests favorable absorption and distribution characteristics. It is metabolized by cytochrome P450 enzymes, leading to various metabolites that may also exhibit biological activity.

科学的研究の応用

Unfortunately, the available search results provide very limited information regarding specific applications of the compound 4-(1-(pyrrolidin-1-yl)ethyl)piperidine. However, based on the search results, here's what can be gathered:

Basic Information

- Chemical Identification : The compound is identified as this compound, with CAS number 933682-80-5 .

- Molecular Formula and Weight : Its molecular formula is C11H22N2, and its molecular weight is 182.311 .

- Source : Santa Cruz Biotechnology sells this compound as a specialty product for proteomics research .

- Safety Data Sheet (SDS) : A safety data sheet is available from Chemical Book .

- Research Use : The compound is indicated for research and development use only, and not for medicinal or household use .

Potential Research Areas

While direct applications are not detailed, the context of the available information allows for inference regarding potential research avenues:

- Proteomics Research : Santa Cruz Biotechnology lists it as a product for proteomics research .

- Heterocyclic Amine Research : The compound is a heterocyclic amine, and research exists on the impact of environmental exposures on the mutagenicity/carcinogenicity of heterocyclic amines . Studies suggest a correlation between the consumption of well-done muscle meat and cancers of the colon, breast, stomach, lung, and esophagus .

- Immunoaffinity Purification : Immunoaffinity methods have been developed for quantifying heterocyclic amines in the human diet and for identifying parent compounds and metabolites in urine and feces .

- Carcinogen Studies : Some heterocyclic amines are carcinogenic and are produced when cooking meats .

- ** связаныDNA Adduct Formation**: Research has been conducted on DNA adduct formation of heterocyclic aromatic amines in human hepatocytes .

- Cosmetics : A diverse range of polymers are applied in cosmetics as film formers, fixatives, rheology modifiers, associative thickeners, emulsifiers, stimuli-responsive agents, conditioners and foam .

特性

IUPAC Name |

4-(1-pyrrolidin-1-ylethyl)piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2/c1-10(13-8-2-3-9-13)11-4-6-12-7-5-11/h10-12H,2-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWZYCRVGUAGGFJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1CCNCC1)N2CCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90647564 | |

| Record name | 4-[1-(Pyrrolidin-1-yl)ethyl]piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90647564 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

933682-80-5 | |

| Record name | 4-[1-(Pyrrolidin-1-yl)ethyl]piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90647564 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。